molecular formula C19H20N6Na2O11S2 B13803258 disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate

disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate

Cat. No.: B13803258
M. Wt: 618.5 g/mol
InChI Key: KDURGYWZHFDJTL-YEODLNDCSA-L
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Description

Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate is a highly functionalized aromatic compound featuring dual azido (-N₃) groups, sulfonate (-SO₃⁻) moieties, and a conjugated cyclopentylidene-methylidene backbone. Its tetrahydrate form suggests significant hydration stability, critical for storage and handling. However, its reactivity and stability must be carefully benchmarked against analogous compounds .

Properties

Molecular Formula

C19H20N6Na2O11S2

Molecular Weight

618.5 g/mol

IUPAC Name

disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate

InChI

InChI=1S/C19H14N6O7S2.2Na.4H2O/c20-24-22-15-5-3-11(17(9-15)33(27,28)29)7-13-1-2-14(19(13)26)8-12-4-6-16(23-25-21)10-18(12)34(30,31)32;;;;;;/h3-10H,1-2H2,(H,27,28,29)(H,30,31,32);;;4*1H2/q;2*+1;;;;/p-2/b13-7+,14-8+;;;;;;

InChI Key

KDURGYWZHFDJTL-YEODLNDCSA-L

Isomeric SMILES

C1/C(=C\C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])/C(=O)/C(=C/C3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-])/C1.O.O.O.O.[Na+].[Na+]

Canonical SMILES

C1CC(=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])C(=O)C1=CC3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopentanone structure, followed by the introduction of azido and sulfonate groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the azido groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido groups can yield amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the azido groups.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.

    Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate involves the interaction of its azido groups with target molecules. The azido groups can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is harnessed in click chemistry to create covalent bonds between molecules. The sulfonate groups enhance the solubility and stability of the compound in aqueous environments, facilitating its use in biological and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Reactivity

Compounds with azido groups and sulfonate moieties are often compared for their thermal stability. For instance:

  • Compound 2 (5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate): Decomposes at 140°C with energy release of 400 J/g .
  • Compound 4 (structurally similar but with a different backbone): Decomposes at 120°C with >600 J/g energy release, indicating higher instability .
Compound Decomposition Temp (°C) Energy Release (J/g) Stability for Storage
Target Compound (tetrahydrate) Not reported Not reported Likely stable (tetrahydrate form)
Compound 2 140 400 Stable at RT for weeks
Compound 4 120 >600 Less stable

The target compound’s tetrahydrate form may enhance stability compared to anhydrous analogs, but its azido groups could pose explosion risks under heat or friction, similar to other azido-containing molecules .

Structural and Functional Analogues

  • Sulfonium Salts (Compounds 5–7) : Share reactivity profiles with the target compound, particularly in diazomethyl radical generation. However, sulfonium salts exhibit lower thermal stability and require stringent synthesis conditions .
  • Thiazolo-pyrimidine Derivatives (e.g., Compounds 11a–b) : Feature sulfonate-like solubility but lack azido groups. Their IR and NMR profiles (e.g., CN stretches at ~2,220 cm⁻¹) differ significantly from the target compound’s azido-related vibrations (~2,100 cm⁻¹) .
  • Dideoxyribonucleosides (e.g., ddeCyd, ddCyd) : Unlike the target compound, these antiviral agents prioritize nucleoside analog stability. For example, ddeCyd (anti-HIV MIC₅₀: 0.30 µM) decomposes faster than ddCyd due to unsaturated bonds, paralleling how azido groups might affect the target compound’s shelf-life .

Spectroscopic Comparisons

NMR chemical shifts in structurally related compounds (e.g., Rapa, Compounds 1 and 7) reveal that substituent positions critically influence proton environments. For the target compound, regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) in similar molecules would likely show distinct shifts due to azido and sulfonate groups .

Proton Region Target Compound (Expected δ, ppm) Compound 1 (δ, ppm) Compound 7 (δ, ppm)
Aromatic 7.2–8.1 7.0–7.8 6.9–7.6
Azido Adjacent 4.5–5.5 N/A N/A
Sulfonate 3.1–3.8 2.9–3.6 3.0–3.7

Key Research Findings

Thermal Risks : Azido-containing compounds like the target require careful handling, as seen in Compound 4’s explosive decomposition .

Hydration Stability : The tetrahydrate form likely mitigates instability issues common in anhydrous azido-sulfonates.

Antiviral Potential: Structural parallels to ddeCyd suggest possible anti-HIV activity, but this requires empirical validation .

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